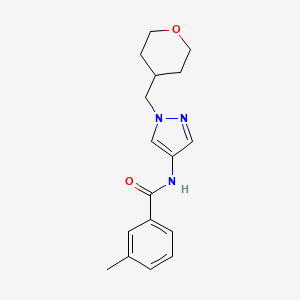

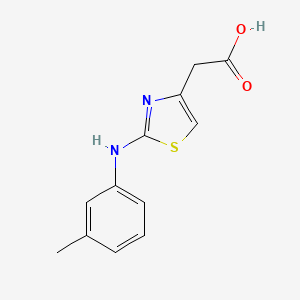

(2-m-Tolylamino-thiazol-4-yl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

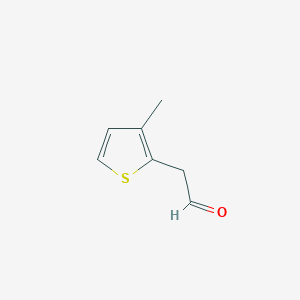

2-M-Tolylamino-thiazol-4-yl)-acetic acid, commonly known as TATA, is a compound found in nature and used in a variety of scientific research applications. TATA is a member of the thiazole family of compounds and is composed of two nitrogen atoms, one sulfur atom, and one carbon atom. TATA is used in a wide range of scientific research applications due to its unique properties and potential for applications in biochemistry and physiology.

Scientific Research Applications

Medicinal Chemistry Applications

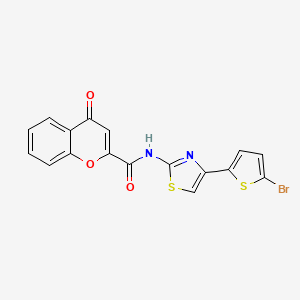

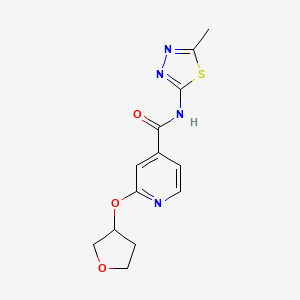

Antimicrobial Activity : Certain derivatives of thiazole have been synthesized and tested for their antimicrobial activity. For example, 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives exhibited antimicrobial properties, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (Turan-Zitouni et al., 2004).

Antitumor and Antioxidant Properties : Research into thiazolidine and thiazolidinone derivatives has shown promising antioxidant and antitumor activities, suggesting a role for thiazole derivatives in cancer therapy and prevention (Gouda & Abu‐Hashem, 2011).

Chemical Synthesis and Catalysis

Catalytic Systems for Acetic Acid Synthesis : The synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2 demonstrates the application of catalytic systems involving thiazole derivatives, which offer simplicity, high activity, selectivity, and milder reaction conditions (Cui et al., 2017).

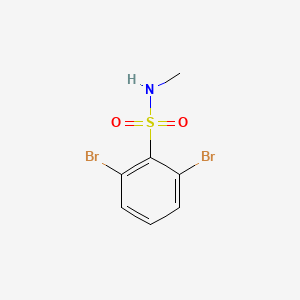

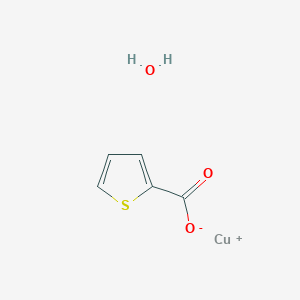

Metal Complex Formation : Thiazole derivatives have been shown to form complexes with metals such as nickel, copper, and zinc. These complexes have potential applications in materials science, catalysis, and as intermediates in the synthesis of other compounds (Singh & Baruah, 2008).

Materials Science

Corrosion Inhibitors : Pyrazoline derivatives, including those with thiazole components, have been studied as corrosion inhibitors for mild steel in acidic media. These findings are crucial for developing more efficient corrosion protection strategies in industrial applications (Lgaz et al., 2018).

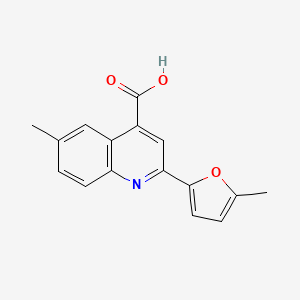

Organic Dyes and Electrochemical Properties : The study of organic dyes incorporating thiazole units has provided insights into their electrochemical properties and potential applications in dye-sensitized solar cells and other electronic devices (Yang et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-3-2-4-9(5-8)13-12-14-10(7-17-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUZFLGLWQOCPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

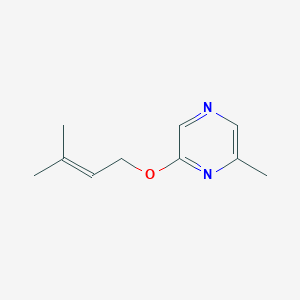

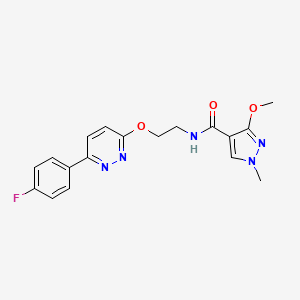

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331249 |

Source

|

| Record name | 2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809624 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-m-Tolylamino-thiazol-4-yl)-acetic acid | |

CAS RN |

335398-76-0 |

Source

|

| Record name | 2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979112.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2979113.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate](/img/structure/B2979115.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2979116.png)

![N-(3,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979117.png)